1-Benzyl-3,3-difluoropiperidine-4-carboxylic acid hydrochloride
Overview
Description
1-Benzyl-3,3-difluoropiperidine-4-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1803588-54-6 . It has diverse applications, including drug development and organic synthesis.
Molecular Structure Analysis
The InChI code for this compound is1S/C13H15F2NO2.ClH/c14-13(15)9-16(7-6-11(13)12(17)18)8-10-4-2-1-3-5-10;/h1-5,11H,6-9H2,(H,17,18);1H
. This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the bonds between them. Physical and Chemical Properties Analysis
This compound has a molecular weight of 291.73 . It is a powder at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
Synthetic Strategies and Medicinal Chemistry : The compound 1-Benzyl-3,3-difluoropiperidine-4-carboxylic acid hydrochloride is used in various synthetic strategies. For example, Surmont et al. (2010) demonstrated its use in the synthesis of 4-substituted 3,3-difluoropiperidines, which are valuable in medicinal chemistry as building blocks for gamma-amino acids and other compounds (Surmont, Verniest, Thuring, Macdonald, Deroose, & de Kimpe, 2010).
Synthesis of Functionalized Piperidines : Moens et al. (2012) explored the synthesis of functionalized 5,5-difluoropiperidines, highlighting the potential of derivatives like this compound in creating compounds useful in medicinal chemistry (Moens, Verniest, Schrijver, Holte, Thuring, Deroose, & Kimpe, 2012).
Efficient Peptide Coupling : Brunel et al. (2005) utilized similar compounds in efficient peptide coupling methods, demonstrating their utility in the synthesis of various substituted amino acid derivatives (Brunel, Salmi, & Letourneux, 2005).
Scale-Up and Optimization for Medicinal Chemistry
- Large-Scale Carboxylation in Medicinal Chemistry : Kestemont et al. (2021) reported a large-scale carboxylation process involving derivatives of 1-Benzyl-3,3-difluoropiperidine, showcasing its role in supporting medicinal chemistry research programs (Kestemont, Frost, Jacq, Pasau, Perl, Brown, & Tissot, 2021).
Molecular Docking and Biological Activities
- Molecular Docking and Biological Activities : Sagaama et al. (2020) conducted structural optimization, molecular docking analysis, and investigated biological activities, highlighting the potential application of similar compounds in the study of biological and enzymatic interactions (Sagaama, Noureddine, Brandán, Jarczyk-Jedryka, Flakus, Ghalla, & ISSAOUI, 2020).
Other Relevant Applications
- Coordination Polymers and Photophysical Properties : Sivakumar et al. (2011) used aromatic carboxylic acids to support lanthanide coordination compounds, which opens up applications in photophysical studies and materials science. The work illustrates how derivatives of this compound can contribute to the development of new materials (Sivakumar, Reddy, Cowley, & Butorac, 2011).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The compound has been assigned the signal word "Warning" . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
1-benzyl-3,3-difluoropiperidine-4-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO2.ClH/c14-13(15)9-16(7-6-11(13)12(17)18)8-10-4-2-1-3-5-10;/h1-5,11H,6-9H2,(H,17,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSIOYRMISCZSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1C(=O)O)(F)F)CC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803588-54-6 | |
Record name | 4-Piperidinecarboxylic acid, 3,3-difluoro-1-(phenylmethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803588-54-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-benzyl-3,3-difluoropiperidine-4-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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